molecular formula C6H5BO2 B7798778 Unii-UB69382H5J

Unii-UB69382H5J

Cat. No.: B7798778
M. Wt: 119.92 g/mol
InChI Key: CENMEJUYOOMFFZ-UHFFFAOYSA-N
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Description

Unii-UB69382H5J is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its structure features a pyrrolo-triazine core substituted with chlorine atoms at positions 2 and 4, contributing to its unique physicochemical and biological properties. The compound is synthesized via a multi-step reaction involving cyclization of 5-cyclobutyl-1H-pyrazol-3-amine with 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide, yielding a final product with 30% efficiency under optimized conditions .

Key properties include:

  • Log S (aqueous solubility): -3.1, indicating moderate hydrophobicity.
  • Hazard Profile: Classified as harmful (H315-H319-H335), requiring careful handling due to skin/eye irritation and respiratory risks .

Properties

IUPAC Name

1,3,2-benzodioxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENMEJUYOOMFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1OC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-07-7
Record name Catecholborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catecholborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Selection of Comparators

Two structurally analogous compounds were selected based on shared heterocyclic cores and functional substituents:

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 905306-69-6)

Structural and Functional Differences

Parameter Unii-UB69382H5J 4-Chloro-5-isopropylpyrrolo-triazine 5,7-Dichloro-pyrrolo-pyridine
Core Structure Pyrrolo[1,2-f][1,2,4]triazine Pyrrolo[2,1-f][1,2,4]triazine Pyrrolo[2,3-c]pyridine
Substituents 2,4-dichloro 4-chloro, 5-isopropyl 5,7-dichloro
Molecular Formula C₆H₃Cl₂N₃ C₈H₉ClN₄ C₇H₄Cl₂N₂
Molecular Weight 188.01 g/mol 210.64 g/mol 191.03 g/mol
Hydrogen Bond Acceptors 3 4 2
Synthetic Yield 30% 45% (via nucleophilic substitution) 69% (via HATU-mediated coupling)

Key Observations:

  • The isopropyl group in 4-Chloro-5-isopropylpyrrolo-triazine enhances steric bulk, reducing reactivity compared to this compound .
  • 5,7-Dichloro-pyrrolo-pyridine lacks a triazine ring, resulting in fewer hydrogen bond acceptors and higher hydrophobicity (Log S = -2.8 ) .

Physicochemical and Bioactivity Comparison

Property This compound 4-Chloro-5-isopropylpyrrolo-triazine 5,7-Dichloro-pyrrolo-pyridine
Aqueous Solubility -3.1 -2.5 -2.8
GI Absorption High Moderate High
BBB Permeability No No No
CYP Inhibition None Weak (CYP2D6) None
PAINS Alerts 0 1 (aggregation risk) 0

Functional Implications:

  • This compound’s dichloro configuration optimizes halogen bonding with biological targets, enhancing binding affinity over mono-chloro analogs .
  • 5,7-Dichloro-pyrrolo-pyridine’s higher solubility and synthetic yield (69% ) make it preferable for scalable pharmaceutical applications .

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